Etodolac, chemically known as 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [] It exists as a racemic mixture of R-(-) and S-(+) enantiomers. [] Although classified as a preferential cyclooxygenase-2 (COX-2) inhibitor, its selectivity for COX-2 is not absolute, indicating interaction with both COX isoforms. [, ] Etodolac serves as a valuable tool in scientific research, particularly in studies exploring inflammation, pain pathways, and potential chemopreventive effects.
While the provided abstracts do not extensively discuss etodolac's physicochemical properties, certain characteristics are evident. Etodolac exhibits high lipophilicity, contributing to its strong binding affinity to human serum albumin, primarily at site II. [, , ] Its lipophilic nature also influences its absorption and distribution within the body. [, ] Etodolac demonstrates a relatively long elimination half-life, averaging 7 hours in humans, influencing its dosing regimen. [, ] It undergoes extensive metabolism, primarily in the liver, with minimal excretion of the parent compound. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: